molecular formula C42H32O9 B3030116 Carasiphenol C CAS No. 868168-04-1

Carasiphenol C

Cat. No. B3030116
CAS RN: 868168-04-1
M. Wt: 680.7 g/mol
InChI Key: INYJURCVVVSCHN-YQYBLDPYSA-N
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Description

Carasiphenol C is a stilbenoid . It can be isolated from Caragana sinica , which is widely used as a folk medicine . The molecular weight of Carasiphenol C is 680.70 and its formula is C42H32O9 .


Molecular Structure Analysis

The molecular structure of Carasiphenol C is represented by the formula C42H32O9 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of Carasiphenol C.

Scientific Research Applications

Identification and Biological Activity

  • Identification and Isolation : Carasiphenol C is a stilbenoid identified and isolated from the aerial parts of Caragana sinica. Its structure was elucidated using spectroscopic methods and X-ray-diffraction analysis (Wang, Ma, & Hu, 2005).
  • Biological Activity : Although not specific to Carasiphenol C, a related compound, Carasiphenol D, demonstrated significant biological activity against Pyricularia oryzae, suggesting potential bioactive properties in Carasiphenol C as well (Wang, Ma, & Hu, 2005).

Potential Anti-Neuroinflammatory and Neuroprotective Activities

  • Anti-Neuroinflammatory and Neuroprotective Activities : A study on stilbene oligomers, including Carasiphenol C, from Parthenocissus tricuspidata stems revealed potential anti-neuroinflammatory and neuroprotective activities. The compounds were assessed for their effect on inhibiting nitric oxide production in activated murine microglia cells and nerve growth factor production in glioma cells (Choi et al., 2021).

Broader Context of Polyphenolic Research

  • General Role of Polyphenols : Polyphenols, including stilbenes like Carasiphenol C, have been widely studied for their antioxidative, anti-inflammatory, and anticarcinogenic properties. They are considered significant in the prevention of degenerative diseases like cardiovascular disease and cancer, suggesting a broad potential for Carasiphenol C in similar applications (Liu et al., 2021).

properties

IUPAC Name

(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34+,35+,37+,40+,42?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJURCVVVSCHN-YQYBLDPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6[C@@H](C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134715146

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